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Protein hydrolyzates, yeast - 69856-09-3

Protein hydrolyzates, yeast

Catalog Number: EVT-12233239
CAS Number: 69856-09-3
Molecular Formula: C29H29N3O3S
Molecular Weight: 499.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein Hydrolyzates, Yeast are derived from the enzymatic or autolytic breakdown of yeast proteins, primarily from species such as Saccharomyces cerevisiae. These hydrolyzates contain a mixture of amino acids, peptides, and other bioactive compounds, making them valuable in various applications, particularly in food and cosmetic industries. They are recognized for their nutritional benefits and functional properties, including enhancing solubility and flavor in food products.

Source

Yeast protein hydrolyzates are typically sourced from yeast cells, which can be subjected to processes like autolysis or enzymatic hydrolysis. The primary types of yeast used include brewer's yeast and baker's yeast. The hydrolyzates can also be produced using non-yeast proteins in combination with yeast to enhance flavor and nutritional profiles .

Classification

Yeast protein hydrolyzates can be classified based on the method of preparation:

  1. Acid Hydrolyzed Proteins: Proteins treated with acid to break down into smaller peptides.
  2. Autolyzed Yeast Extracts: Yeast undergoes self-digestion through its own enzymes.
  3. Enzymatically Hydrolyzed Proteins: Proteins treated with external enzymes to produce hydrolyzates.
  4. Fermented Products: Yeast fermentation processes that yield savory flavors .
Synthesis Analysis

Methods

The synthesis of yeast protein hydrolyzates typically involves two main methods: autolysis and enzymatic hydrolysis.

  1. Autolysis: This natural process occurs when yeast cells break down their own proteins using endogenous enzymes during nutrient depletion. The process can yield approximately 62% of the original yeast solids as soluble proteins .
  2. Enzymatic Hydrolysis: This method employs specific proteases to catalyze the breakdown of proteins into smaller peptides and amino acids. Commonly used enzymes include:
    • Endoproteases (e.g., alcalase, neutrase)
    • Exoproteases (e.g., flavourzyme) .

The conditions for enzymatic hydrolysis typically include:

  • Temperature: 50-60 °C
  • pH: Adjusted to optimal levels for enzyme activity
  • Duration: Ranges from a few hours to several days depending on the desired degree of hydrolysis .

Technical Details

The enzymatic process often involves:

  • Preparation of a yeast suspension at a specific concentration.
  • Addition of enzymes at defined ratios.
  • Monitoring pH changes to assess the progress of hydrolysis.
  • Freeze-drying or spray-drying the resulting product for storage .
Molecular Structure Analysis

Structure

Yeast protein hydrolyzates comprise a complex mixture of peptides and free amino acids resulting from protein degradation. The molecular weight distribution varies based on the extent of hydrolysis, with smaller peptides generally being more bioavailable.

Data

The average molecular weight of peptides in yeast protein hydrolyzates can range from 200 Da to several kDa, depending on the enzyme used and the duration of hydrolysis. The degree of hydrolysis is often quantified using parameters like the Degree of Hydrolysis (DH), which indicates the percentage of cleaved peptide bonds .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in producing yeast protein hydrolyzates include:

  1. Peptide Bond Cleavage: Catalyzed by proteolytic enzymes during hydrolysis.
  2. Deamidation and Transamidation: These reactions may occur under certain conditions, affecting peptide stability and functionality.

Technical Details

During enzymatic treatment, various factors such as temperature, pH, and enzyme concentration influence the efficiency and selectivity of peptide bond cleavage. For example, endoproteases generally exhibit higher efficiency compared to exoproteases due to their ability to cleave internal peptide bonds more effectively .

Mechanism of Action

Process

The mechanism by which yeast protein hydrolyzates exert their effects involves:

  • Enhanced solubility due to exposure of hydrophilic groups after peptide bond cleavage.
  • Nutritional benefits from free amino acids and small peptides that can be readily absorbed by organisms.

Data

Studies demonstrate that enzymatically treated yeast proteins show significantly improved solubility—up to threefold compared to untreated proteins—due to structural changes induced during hydrolysis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a light brown powder or paste depending on processing.
  • Solubility: Highly soluble in water post-hydrolysis.

Chemical Properties

  • pH Range: Generally neutral to slightly acidic (around 5-7).
  • Amino Acid Profile: Rich in essential amino acids and B vitamins.

Relevant Data or Analyses

Hydrolyzed yeast products are noted for their antioxidant properties due to the presence of glutathione and other bioactive compounds .

Applications

Scientific Uses

Yeast protein hydrolyzates find applications across various fields:

  1. Food Industry: Used as flavor enhancers, nutritional supplements, and emulsifiers.
  2. Cosmetics: Incorporated for their moisturizing properties and ability to control oiliness in formulations.
  3. Animal Feed: Serve as a high-quality protein source for livestock due to their digestibility .

Properties

CAS Number

69856-09-3

Product Name

Protein hydrolyzates, yeast

IUPAC Name

3',6'-bis(diethylamino)-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)34-27-17-21(32(7-3)8-4)11-14-24(27)29(23)25-15-19(30-18-36)9-12-22(25)28(33)35-29/h9-17H,5-8H2,1-4H3

InChI Key

OTFIRIMNKLNLIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C=CC(=C5)N=C=S)C(=O)O3

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